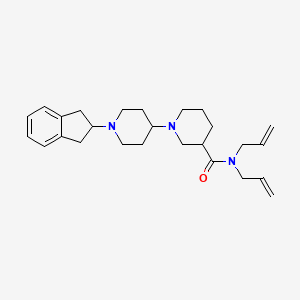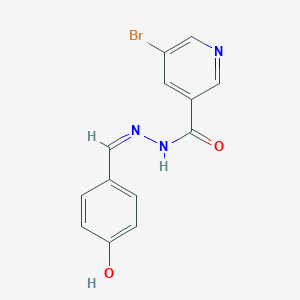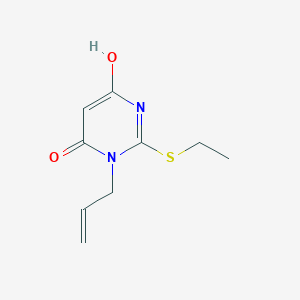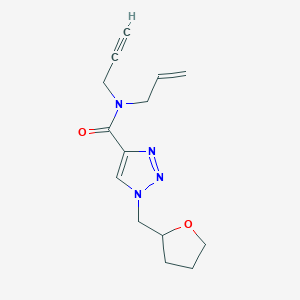![molecular formula C21H21N3O2 B6040694 4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6040694.png)
4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine is a chemical compound that belongs to the class of morpholines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been proposed that this compound targets specific signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. Moreover, this compound has been shown to possess antioxidant and anti-inflammatory properties, which could potentially contribute to its anticancer activity. Additionally, it has been reported to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Moreover, it has a low toxicity profile, making it a safe and promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine. One of the potential applications of this compound is in the development of targeted cancer therapies. It has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further development. Additionally, this compound could potentially be used as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Synthesemethoden
The synthesis of 4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine involves the reaction of 1-naphthylmethylamine with 5-methyl-2-pyrazinecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine in the presence of acetic anhydride to form the final product. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been found to possess antifungal, antibacterial, and antiviral activities. Moreover, it has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
(5-methylpyrazin-2-yl)-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-12-23-20(13-22-15)21(25)24-9-10-26-18(14-24)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-8,12-13,18H,9-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHKMOZNYMIDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCOC(C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)

![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040641.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6040647.png)

![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)

![methyl 2-anilino-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6040670.png)
![1-benzyl-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B6040689.png)
![2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B6040702.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6040724.png)
![5-[(2-benzoyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6040735.png)